molecular formula C6H12OS B017204 (Tetrahydro-2H-thiopyran-4-yl)methanol CAS No. 100277-27-8

(Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No.: B017204
CAS No.: 100277-27-8
M. Wt: 132.23 g/mol
InChI Key: LMVCLDAMMNHILO-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-yl)methanol is an organic compound that features a thiopyran ring structure with a hydroxymethyl group attached to the fourth carbon atom

Mechanism of Action

Target of Action

Tetrahydro-2H-thiopyran-4-yl methanol, also known as TETRAHYDROTHIOPYRAN-4-METHANOL, is a biochemical reagent . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . Toll-like receptor 7 is a protein that in humans is encoded by the TLR7 gene. It is involved in pathogen recognition and activation of innate immunity, which suggests that this compound may play a role in these biological processes.

Mode of Action

It is known to be used in the synthesis of pteridinone toll-like receptor 7 agonists . Agonists are substances that initiate a physiological response when combined with a receptor. In this case, the compound may interact with Toll-like receptor 7 to initiate an immune response.

Biochemical Pathways

Given its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that it may influence the pathways associated with innate immunity.

Result of Action

Considering its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that the compound may contribute to the activation of innate immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol typically involves the reduction of esters or ketones. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. For example, the ester precursor can be reduced in the presence of LiAlH4 in tetrahydrofuran (THF) at 0°C, followed by workup with water and extraction with ether to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-thiopyran-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

(Tetrahydro-2H-thiopyran-4-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-methanol: Similar structure but with an oxygen atom instead of sulfur.

    Tetrahydrothiopyran-4-yl acetate: An ester derivative with different reactivity.

    Tetrahydrothiopyran-4-yl chloride: A halogenated derivative used in substitution reactions.

Uniqueness

(Tetrahydro-2H-thiopyran-4-yl)methanol is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and biological research.

Properties

IUPAC Name

thian-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCLDAMMNHILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602925
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100277-27-8
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)tetrahydro-2H-thiopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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